1-(1-propyl-1H-pyrazol-4-yl)methanamine
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Overview
Description
1-(1-propyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C7H13N3. It is characterized by a pyrazole ring substituted with a propyl group and a methanamine group.
Mechanism of Action
Target of Action
Similar compounds such as pyrazole derivatives have been found to interact with various biological targets . For instance, some pyrazole derivatives have shown anti-inflammatory effects by interacting with pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines .
Mode of Action
It can be inferred from related compounds that its interaction with its targets could lead to changes in the production and release of certain mediators, thereby affecting the inflammatory process .
Biochemical Pathways
Related compounds have been shown to affect pathways involving the production and release of pro-inflammatory mediators . These mediators play a crucial role in the inflammatory process, and their modulation can lead to changes in the cardinal signs of inflammation, including pain, heat, redness, and swelling .
Result of Action
Related compounds have shown anti-inflammatory effects, which could be attributed to their interaction with pro-inflammatory mediators . This interaction can lead to a reduction in the cardinal signs of inflammation, potentially resulting in anti-nociceptive (pain-relieving) effects .
Preparation Methods
The synthesis of 1-(1-propyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1-propyl-1H-pyrazole with formaldehyde and ammonia or an amine. The reaction conditions often include heating and the use of solvents such as ethanol or methanol. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(1-propyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Scientific Research Applications
1-(1-propyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
1-(1-propyl-1H-pyrazol-4-yl)methanamine can be compared with similar compounds such as:
N-Methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine: This compound has a similar structure but with a methyl group instead of a methanamine group.
1-(1-Phenyl-1H-pyrazol-4-yl)methanamine: This compound has a phenyl group instead of a propyl group.
1-(1-Methyl-1H-pyrazol-4-yl)methanamine: This compound has a methyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(1-propylpyrazol-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-3-10-6-7(4-8)5-9-10/h5-6H,2-4,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDJQINYVJOHTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598873 |
Source
|
Record name | 1-(1-Propyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006333-36-3 |
Source
|
Record name | 1-(1-Propyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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